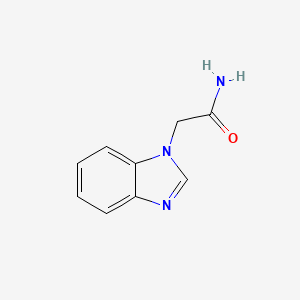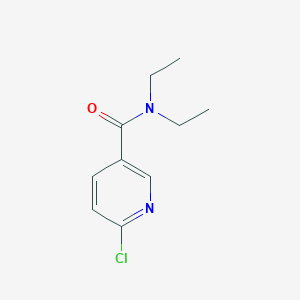
6-Chloro-N,N-diethylnicotinamide
説明
Synthesis Analysis
The synthesis of 6-Chloro-N,N-diethylnicotinamide involves the addition of Thionylchloride and DMF to a suspension of 6-chloronicotinic acid in tetrahydrofuran. The reaction mixture is stirred at 65° C for 1.5 hours, cooled to 0° C, and diethylamine is added over 40 minutes.
Molecular Structure Analysis
The 6-Chloro-N,N-diethylnicotinamide molecule contains a total of 27 bonds. There are 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amide (aromatic), and 1 Pyridine .
Physical And Chemical Properties Analysis
6-Chloro-N,N-diethylnicotinamide is a colorless solid with a molecular weight of 195.63 g/mol and a melting point of 81-83 °C. Its molecular formula is C10H13ClN2O.
科学的研究の応用
Chlorophyll and Chlorophyll Derivatives in Cancer Research
Chlorophylls and their derivatives have been explored for their anticarcinogenic properties. Studies suggest that chlorophylls possess anti-mutagenic activity and can protect against various biomarkers of cancer in vivo. For example, sodium-copper chlorophyllin, a water-soluble salt of chlorophyll, has shown chemopreventive roles against aromatic carcinogens in different organs of rats, mice, and rainbow trout. The mechanism of inhibition is most effective when administered simultaneously with the carcinogen, allowing for direct interaction (Dashwood, 1997).
Chlorophyll Fluorescence in Plant Research
The application of chlorophyll fluorescence, particularly through chlorophyll fluorescence imaging (CFI), has been instrumental in horticultural research for diagnosing biotic or abiotic stresses in preharvest and postharvest conditions. This technique allows for the non-invasive, rapid evaluation of plant photosynthetic activity and has the potential to detect stresses before visual symptoms appear, which is crucial for early identification of genotypes with high tolerance to stress (Gorbe & Calatayud, 2012).
Extraction and Analysis of Chlorophyll from Microalgae
The process engineering aspects of chlorophyll extraction from microalgae have been reviewed, highlighting different methods and techniques for extraction and purification. Supercritical fluid extraction has been suggested as superior to organic solvent extraction. Additionally, high-performance liquid chromatography (HPLC) has shown more accuracy and sensitivity for chlorophyll analysis compared to spectroscopic techniques. This review underscores the importance of chlorophyll in pharmaceutical, cosmetic products, and as a natural food coloring agent, along with its antioxidant and antimutagenic properties (Hosikian et al., 2010).
Safety And Hazards
特性
IUPAC Name |
6-chloro-N,N-diethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-5-6-9(11)12-7-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWSDUANQYRLFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343160 | |
| Record name | 6-Chloro-N,N-diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N,N-diethylnicotinamide | |
CAS RN |
54864-96-9 | |
| Record name | 6-Chloro-N,N-diethylnicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40343160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

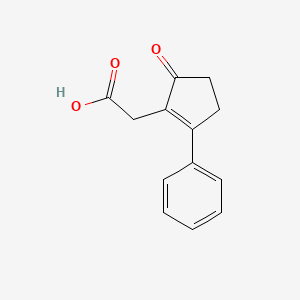
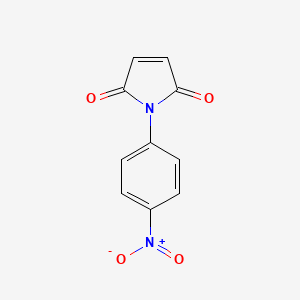
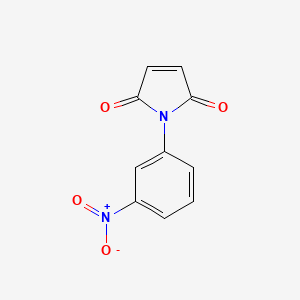
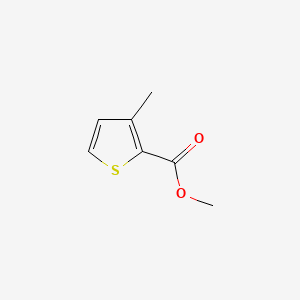
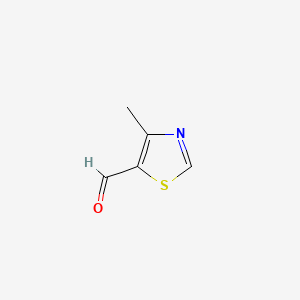
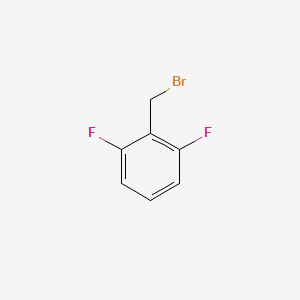
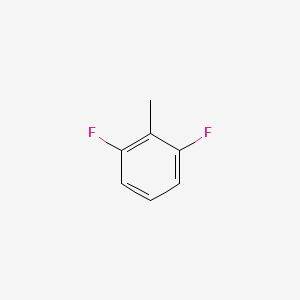
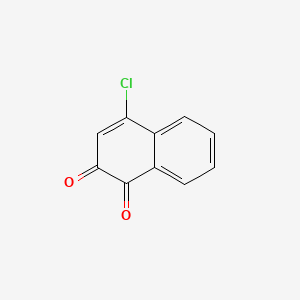
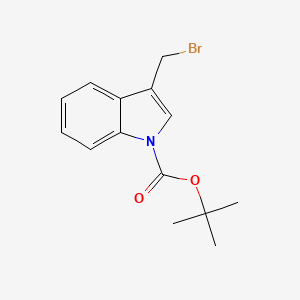
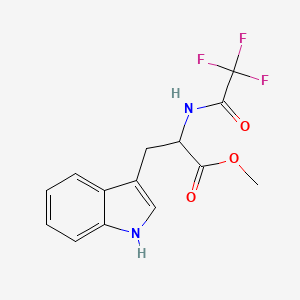
![(2-Trifluoromethyl-[1,3]dioxolan-2-yl)-acetic acid](/img/structure/B1296939.png)
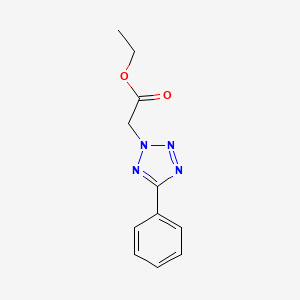
![2-Methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1296941.png)
